REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].I[C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1>[Cu]>[CH3:19][C:16]1[CH:17]=[CH:18][C:13]([C:2]2[CH:11]=[CH:10][CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:3]=2)=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C
|
Name
|
copper
|
Quantity
|
30.3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature increased spontaneously to 240°
|
Type
|
TEMPERATURE
|
Details
|
to cool to 210°
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
to provide the crude product
|
Type
|
DISTILLATION
|
Details
|
Column chromatography on silica gel (elution=50-100% benzene/hexane) followed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C1=CC(=CC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |